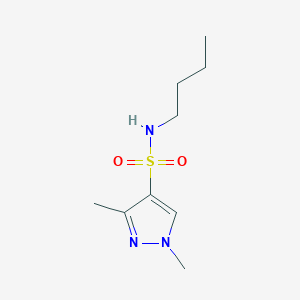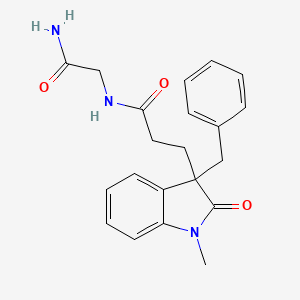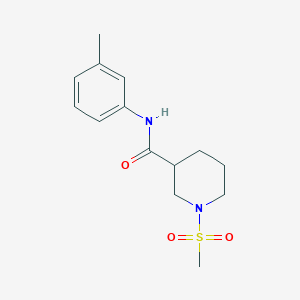![molecular formula C21H21ClN2O2 B5500887 4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one" involves multi-step protocols, often starting from chlorobenzene derivatives or bromophenyl compounds. For instance, Wujec and Typek (2023) describe a three-step synthesis protocol for a compound with a bromophenyl piperazine moiety, indicating a similar approach could be applied to chlorophenyl analogs (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques, including IR, NMR, and single-crystal X-ray diffraction. For example, Şahin et al. (2012) provide a detailed characterization, including X-ray and DFT structures, of a dichlorophenyl piperazine derivative, demonstrating the importance of these techniques in confirming molecular structures (Şahin, Özkan, Köksal, & Işık, 2012).
Chemical Reactions and Properties
The reactivity of the chlorophenyl piperazine moiety within such molecules can lead to various chemical transformations, such as substitutions or coupling reactions, which are often used in the synthesis of targeted derivatives for biological screening. Guna et al. (2009) discuss the synthesis of piperazine-1-yl-aroylamino and arylsulphonamido derivatives, highlighting the chemical versatility of the piperazine ring (Guna, Patolia, Patel, & Purohit, 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their potential application in drug development. The crystal structure and hydrogen bonding patterns, for example, play a significant role in determining the solubility and bioavailability of these molecules. Song et al. (2012) describe the crystal structure of a related compound, noting the role of hydrogen bonds in stabilizing the crystal lattice (Song, Kumar, Chandraju, Naveen, & Li, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the electronic structure of the molecule. Compounds containing the chromen-2-one and piperazine moieties exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms, such as hydrogen bonding or π-π interactions. The molecular docking studies and biological activity screenings provide insights into the potential applications of these compounds in medicinal chemistry. Parveen et al. (2017) evaluated the estrogen receptor binding affinity of chromene and quinoline conjugates, offering a glimpse into the chemical properties that contribute to biological activity (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
科学的研究の応用
Synthesis and Characterization
- The compound is synthesized through multi-step protocols, involving reactions such as N-dealkylation and the formation of novel adducts. These processes are crucial for understanding its chemical properties and potential applications in medicinal chemistry (Wujec & Typek, 2023).
Antimicrobial and Antitumor Activities
- Certain derivatives of the compound have shown antimicrobial and antitumor activities, making it a candidate for further research in these areas. For instance, studies have highlighted its effectiveness against various microorganisms and cancer cell lines, indicating its potential use in developing new therapeutic agents (Bektaş et al., 2010).
Molecular Docking and SAR Analysis
- The compound has been used in molecular docking studies to understand its interaction with biological targets, such as estrogen receptors and Bcl-2 protein. Such studies are vital for drug design, helping to predict the compound's behavior in biological systems and its therapeutic potential (Parveen et al., 2017).
Structural Studies
- Structural analysis, including X-ray crystallography and NMR studies, provides insights into the molecular structure and properties of the compound. These studies are essential for understanding how the compound can be modified or combined with other molecules to enhance its efficacy (Song et al., 2012).
Biological Screening
- The compound has been subjected to biological screening to assess its potential as a therapeutic agent. This includes testing its efficacy against various bacterial and fungal strains, as well as its antiproliferative effects on cancer cells (Guna et al., 2009).
Synthesis Optimization
- Research has focused on optimizing the synthesis of the compound, including determining the best reaction conditions and yields. This is crucial for its potential mass production and use in pharmaceutical applications (Jin-peng, 2013).
特性
IUPAC Name |
4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-15-2-7-19-16(13-21(25)26-20(19)12-15)14-23-8-10-24(11-9-23)18-5-3-17(22)4-6-18/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTKRPYDOXRURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-[2-(4-nitrophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5500804.png)
![N~4~-cyclopent-3-en-1-yl-7-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5500809.png)
![N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5500812.png)
![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)
![N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)